molecular formula C21H26N4O3S B4584208 4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole

4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole

Cat. No. B4584208
M. Wt: 414.5 g/mol
InChI Key: QJTHOKHVZWUHJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole involves complex organic synthesis methods. Notably, Jiang et al. (2005) describe the practical asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines, a close relative to the target compound, showcasing the nuanced approaches required for these structures. This method involves nucleophilic 1,2-addition with different organometallic reagents, highlighting the intricacies of synthesizing such compounds (Jiang et al., 2005).

Molecular Structure Analysis

The crystal and molecular structure of compounds bearing resemblance to the target molecule, such as those discussed by Kumara et al. (2017), reveal the importance of X-ray diffraction studies. These studies provide insights into the molecular conformations and intermolecular interactions, such as hydrogen bonds, that contribute to the stability and reactivity of the compounds (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of related compounds, such as the copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates to access sulfonylated 1,3-oxazines (Dong et al., 2021), showcases the types of chemical reactions these molecules can undergo. This example illustrates the potential for bioactive 1,3-oxazines synthesis, a process that underscores the chemical versatility and potential applications of the target compound (Dong et al., 2021).

Physical Properties Analysis

While specific data on the physical properties of 4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole were not directly found, related studies provide a framework for understanding these characteristics. The physical properties such as melting points, solubility, and crystalline structure are crucial for determining the compound's stability, solubility, and suitability for various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for comprehending the compound's potential applications. For instance, the study by Katritzky et al. (2007) on the synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole) provides insight into the sulfonylation reactions and the stability of sulfonyl groups in similar compounds (Katritzky et al., 2007).

Scientific Research Applications

Crystal Structure and Computational Analysis

Research on novel piperazine derivatives, including those structurally related to "4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole", has led to the synthesis and crystal structure elucidation through X-ray diffraction studies. These studies provide insights into the molecular conformation, intermolecular interactions, and density functional theory (DFT) calculations to explore the electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).

Antimicrobial Activity

Several studies have focused on the synthesis and evaluation of piperazine derivatives for their antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing moderate to good activities. Such research contributes to the development of new antimicrobial agents with potential applications in healthcare and agriculture (Jadhav et al., 2017; Aziz‐ur‐Rehman et al., 2017).

Synthetic and Material Chemistry

The utility of "4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole" and related compounds extends into synthetic chemistry, where they are used as intermediates in the synthesis of complex molecules. This includes the development of novel catalysts, polyhydrazides, and poly(amide–hydrazide)s based on bis(ether benzoic acid)s, which are of interest in material science for their solubility, film-forming properties, and thermal stability (Hsiao et al., 1999).

Antioxidant Mechanisms

Research has also delved into the antioxidant mechanisms of sulphur-containing phenolic compounds, which are related to the study compound. These studies aim to understand the auto-synergistic behavior and mechanisms of action of such antioxidants, potentially leading to applications in materials science and polymer stability (Farzaliev et al., 1978).

properties

IUPAC Name

4-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-21(2,3)17-9-7-16(8-10-17)15-24-11-13-25(14-12-24)29(26,27)19-6-4-5-18-20(19)23-28-22-18/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTHOKHVZWUHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(4-Tert-butylbenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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